フロルピラウクシフェン

概要

説明

Florpyrauxifen-benzyl is a synthetic auxin herbicide belonging to the arylpicolinate chemical class. It is primarily used for post-emergence weed control in various aquatic and terrestrial environments. This compound disrupts the growth processes of susceptible plants, making it an effective tool for managing invasive and resistant weed species .

科学的研究の応用

Efficacy in Weed Control

Florpyrauxifen-benzyl is primarily utilized for its effectiveness against a range of broadleaf weeds and invasive aquatic plants. Research indicates that it is particularly effective in controlling species such as hybrid watermilfoil, hydrilla, and wild parsnip.

Case Study: Invasive Watermilfoil Control

A study conducted by Catoor et al. (2022) demonstrated that florpyrauxifen-benzyl significantly reduced the frequency of occurrence (FOO) of hybrid watermilfoil from 72% to 1% within six weeks post-treatment. The treatment required low concentrations (as low as 3 µg L⁻¹) and short exposure times (6 hours), showcasing its potency compared to traditional herbicides like 2,4-D, which required much higher concentrations .

Residue Dynamics and Environmental Impact

Research on the residue dynamics of florpyrauxifen-benzyl has highlighted its degradation pathways and effects on soil microbial communities. A study utilizing ultrahigh-performance liquid chromatography revealed that microbial degradation was the primary pathway for florpyrauxifen-benzyl in paddy soils. The application of this herbicide altered the soil bacterial community structure, with significant increases in specific genera associated with herbicide residues .

Table: Summary of Residue Dynamics Studies

Safety and Toxicological Assessments

Florpyrauxifen-benzyl has been assessed for its safety concerning human health and environmental toxicity. Studies indicate low acute toxicity levels, with no significant adverse effects observed from inhalation or dermal exposure. However, concerns regarding potential endocrine disruption have been noted, particularly related to mammary gland tumors in male rats during toxicity assessments .

Safety Profile Summary

- Acute Toxicity : Low (LD50 > 5,000 mg/kg) via oral and dermal routes.

- Endocrine Disruption Potential : Needs further investigation due to observed effects in animal studies.

- Environmental Safety : Minimal impact on non-target aquatic species when applied at recommended rates .

Application in Rice Cultivation

Florpyrauxifen-benzyl has been registered for use in rice cultivation since 2017, offering an effective solution for weed management without significantly harming crop yields. Its application reduces competition from weeds like Echinochloa crusgalli, which are notoriously difficult to control in paddy fields.

Case Study: Rice Cultivation

Research conducted in Indonesia highlighted florpyrauxifen's role in enhancing rice productivity by effectively managing weed populations while maintaining low residue levels in harvested crops .

作用機序

Target of Action

Florpyrauxifen is a synthetic auxin herbicide . It primarily targets the plant growth hormone auxin . Auxin plays a crucial role in regulating plant growth and development .

Mode of Action

Florpyrauxifen mimics the plant growth hormone auxin . This mimicry leads to excessive elongation of plant cells, ultimately causing the death of the plant . It is absorbed by the plant’s leaves and stems, with relatively less absorption through the roots . It is systemic, meaning it moves throughout the plant tissue .

Biochemical Pathways

Florpyrauxifen affects several biochemical pathways. It induces the production of the ethylene precursor 1-aminocyclopropane-1-carboxylic acid (ACC) and abscisic acid (ABA) within 24 hours in certain plants . Differences in gene expression lead to variations in ethylene and ABA production, resulting in differences in phytotoxicity .

Pharmacokinetics

Florpyrauxifen is absorbed rapidly by plants, with extremely high levels of shoot absorption observed for all species tested . Evidence of translocation was observed in all rooted species tested . The rate of absorption and translocation can be influenced by environmental factors such as soil moisture .

Result of Action

The action of Florpyrauxifen results in a mixture of atypical growth (larger, twisted leaves, stem elongation) and fragility of leaf and shoot tissue . It also leads to the death of the plant . At the molecular level, Florpyrauxifen causes downregulation of certain genes, such as OsWAKL21.2, an esterase probably related to the bio-activation of Florpyrauxifen .

Action Environment

The action, efficacy, and stability of Florpyrauxifen can be influenced by various environmental factors. For instance, the level of injury to rice plants due to Florpyrauxifen was found to be affected by planting time and rice stage at herbicide application . Soil moisture also influences the absorption, translocation, and metabolism of Florpyrauxifen .

生化学分析

Biochemical Properties

Florpyrauxifen plays a crucial role in biochemical reactions by mimicking natural plant hormones called auxins. It interacts with various enzymes, proteins, and other biomolecules involved in plant growth and development. Florpyrauxifen binds to auxin receptors, leading to the activation of downstream signaling pathways that regulate gene expression and cellular processes . This interaction results in abnormal growth patterns and ultimately the death of susceptible plants.

Cellular Effects

Florpyrauxifen affects various types of cells and cellular processes by influencing cell function, including cell signaling pathways, gene expression, and cellular metabolism. In susceptible plants, florpyrauxifen induces the production of ethylene and abscisic acid, which are critical for stress responses and growth regulation . The compound also affects the expression of genes involved in hormone biosynthesis and signal transduction, leading to altered cellular metabolism and growth inhibition .

Molecular Mechanism

The molecular mechanism of florpyrauxifen involves its binding to auxin receptors, which triggers a cascade of events leading to the activation of specific genes and proteins. This binding interaction results in the inhibition of normal auxin signaling, causing disruptions in cell division, elongation, and differentiation . Florpyrauxifen also affects the expression of genes related to ethylene and abscisic acid biosynthesis, further contributing to its herbicidal effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of florpyrauxifen change over time. The compound is stable and maintains its herbicidal activity for extended periods. Its degradation products can also influence cellular function. Long-term studies have shown that florpyrauxifen can cause persistent changes in gene expression and cellular metabolism, leading to sustained growth inhibition and plant death .

Dosage Effects in Animal Models

The effects of florpyrauxifen vary with different dosages in animal models. At low doses, the compound may not exhibit significant toxic effects. At higher doses, florpyrauxifen can cause adverse effects, including growth inhibition and toxicity. Threshold effects have been observed, where a specific dosage level is required to achieve the desired herbicidal activity without causing excessive toxicity .

Metabolic Pathways

Florpyrauxifen is involved in various metabolic pathways, including those related to hormone biosynthesis and signal transduction. It interacts with enzymes and cofactors involved in the production of ethylene and abscisic acid, leading to changes in metabolic flux and metabolite levels . These interactions contribute to the compound’s herbicidal activity by disrupting normal plant growth and development.

Transport and Distribution

Florpyrauxifen is transported and distributed within cells and tissues through specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation, affecting its overall activity and function . Florpyrauxifen can accumulate in specific tissues, leading to localized effects on growth and development.

Subcellular Localization

The subcellular localization of florpyrauxifen is critical for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization allows florpyrauxifen to interact with its target receptors and enzymes, leading to the activation of downstream signaling pathways and the inhibition of normal cellular processes.

準備方法

Florpyrauxifen-benzyl is synthesized through a multi-step chemical process. The synthesis begins with the preparation of 4,5-difluoro-6-arylpicolinate, which undergoes amination with anhydrous ammonia to introduce the 4-amino group. This intermediate is then subjected to chlorination using an N-chloro compound to introduce the 3-chloro group, resulting in the formation of florpyrauxifen-benzyl . Industrial production methods involve optimizing reaction conditions such as temperature, solvent composition, and purification techniques to achieve high yields and purity .

化学反応の分析

Florpyrauxifen-benzyl undergoes various chemical reactions, including hydrolysis, oxidation, and substitution. The hydrolysis of florpyrauxifen-benzyl is a spontaneous process driven by endothermic, base catalysis, and activation entropy increase, conforming to first-order kinetics. The primary product of hydrolysis is florpyrauxifen . In addition, florpyrauxifen-benzyl can be tank-mixed with other herbicides without antagonistic interactions, highlighting its versatility in weed management .

類似化合物との比較

Florpyrauxifen-benzyl is part of the arylpicolinate chemical class, which includes other synthetic auxin herbicides such as acifluorfen, bentazon, and quinclorac . Compared to these compounds, florpyrauxifen-benzyl offers a broader spectrum of weed control and lower use rates, resulting in reduced environmental load. Its unique chemical structure and mode of action provide an alternative for managing herbicide-resistant weed species, making it a valuable addition to integrated weed management strategies .

生物活性

Florpyrauxifen, specifically in its form as florpyrauxifen-benzyl (FPB), is a synthetic auxin herbicide that has garnered attention for its effectiveness in controlling various weed species, particularly in agricultural settings. This article explores the biological activity of florpyrauxifen, focusing on its mode of action, effects on plant physiology, and implications for weed management.

Mode of Action

Florpyrauxifen operates by mimicking the natural plant hormone indole-3-acetic acid (IAA), leading to excessive growth responses in target plants. This disruption of hormone balance affects numerous physiological processes, including cell elongation and division, ultimately resulting in plant mortality. The herbicide binds to specific auxin receptors, showing a higher affinity for AFB5 compared to traditional synthetic auxins like TIR1, which are commonly associated with older herbicides such as 2,4-D .

Table 1: Comparison of Receptor Affinity

| Herbicide | Receptor Affinity | Mechanism |

|---|---|---|

| Florpyrauxifen | High for AFB5 | Mimics IAA |

| 2,4-D | High for TIR1 | Traditional auxin mimic |

Effects on Plant Physiology

The application of florpyrauxifen-benzyl has been shown to induce significant physiological changes in treated plants. For example, studies have reported increased levels of ethylene precursors such as 1-aminocyclopropane-1-carboxylic acid (ACC) and abscisic acid (ABA) following treatment. In sensitive species like yerbadetajo, ACC and ABA levels peaked within 24 hours post-application, whereas in more resistant species like barnyardgrass, these levels were lower and exhibited different temporal dynamics .

Table 2: Hormonal Response to Florpyrauxifen

| Plant Species | ACC Production (µg/g) | ABA Production (µg/g) | Time Post-Treatment |

|---|---|---|---|

| Yerbadetajo | Higher at 24h | Higher at 24h | 24 hours |

| Barnyardgrass | Lower at all times | Lower at all times | 12 hours |

Differential Gene Expression

Recent research utilizing transcriptomic analyses has revealed that florpyrauxifen induces differential expression of genes involved in metabolic pathways associated with herbicide resistance. In a study comparing resistant and susceptible populations of Echinocloa glabrescens, it was found that 6397 differentially expressed genes (DEGs) were identified post-treatment. Key pathways affected included glutathione metabolism and carbon fixation .

Table 3: Differentially Expressed Genes

| Pathway | Number of DEGs | Notable Genes |

|---|---|---|

| Glutathione Metabolism | Significant | GSTU8, GSTU18 |

| Carbon Fixation | Moderate | Various |

Case Studies

- Aquatic Weed Management : A case study conducted in Cangkuang Lake demonstrated the efficacy of florpyrauxifen-benzyl in controlling Eichhornia crassipes (water hyacinth). The study reported significant reductions in biomass following herbicide application, highlighting its potential for managing aquatic weeds effectively .

- Immunotoxicity Assessment : Another investigation assessed the immunotoxic effects of florpyrauxifen-benzyl on laboratory models. Results indicated a significant decline in spleen index and histopathological changes post-exposure, suggesting potential adverse effects on immune function .

特性

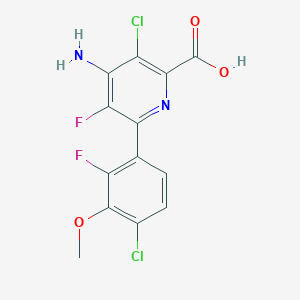

IUPAC Name |

4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8Cl2F2N2O3/c1-22-12-5(14)3-2-4(7(12)16)10-8(17)9(18)6(15)11(19-10)13(20)21/h2-3H,1H3,(H2,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZUQTKDBCOXPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1F)C2=NC(=C(C(=C2F)N)Cl)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8Cl2F2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50873862 | |

| Record name | Florpyrauxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

943832-81-3 | |

| Record name | Florpyrauxifen | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=943832-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Florpyrauxifen [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0943832813 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florpyrauxifen | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50873862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoropyridine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORPYRAUXIFEN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7SE2CM4FZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。